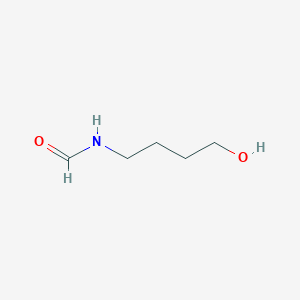![molecular formula C17H19Cl2N3 B13988880 N,N-bis(2-chloroethyl)-4-[(2-methylphenyl)diazenyl]aniline CAS No. 66710-89-2](/img/structure/B13988880.png)
N,N-bis(2-chloroethyl)-4-[(2-methylphenyl)diazenyl]aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-bis(2-chloroethyl)-4-[(2-methylphenyl)diazenyl]aniline is a synthetic organic compound known for its unique chemical structure and properties It is characterized by the presence of two chloroethyl groups attached to the nitrogen atoms and a diazenyl group linked to an aniline ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-bis(2-chloroethyl)-4-[(2-methylphenyl)diazenyl]aniline typically involves the reaction of aniline derivatives with chloroethylating agents. One common method is the reaction of 4-[(2-methylphenyl)diazenyl]aniline with 2-chloroethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve consistent quality and yield. The use of automated systems and advanced analytical techniques ensures the efficient production of this compound for various applications .
化学反应分析
Types of Reactions
N,N-bis(2-chloroethyl)-4-[(2-methylphenyl)diazenyl]aniline undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the diazenyl group to an amine group.
Substitution: The chloroethyl groups can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the chloroethyl groups under mild conditions.
Major Products Formed
The major products formed from these reactions include various substituted anilines, amines, and other derivatives, depending on the specific reaction conditions and reagents used .
科学研究应用
N,N-bis(2-chloroethyl)-4-[(2-methylphenyl)diazenyl]aniline has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic compounds and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a biochemical probe.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and other diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
作用机制
The mechanism of action of N,N-bis(2-chloroethyl)-4-[(2-methylphenyl)diazenyl]aniline involves its interaction with cellular components, leading to various biochemical effects. The compound can alkylate DNA and proteins, disrupting their normal function and leading to cell death. This property is particularly useful in cancer research, where it is studied for its potential to target and kill cancer cells .
相似化合物的比较
Similar Compounds
N,N-bis(2-chloroethyl)aniline: Similar in structure but lacks the diazenyl group.
N,N-bis(2-chloroethyl)-N-nitrosourea: Contains a nitrosourea group instead of the diazenyl group.
N,N-bis(2-chloroethyl)hydrazides: Similar structure with hydrazide groups instead of the diazenyl group
Uniqueness
N,N-bis(2-chloroethyl)-4-[(2-methylphenyl)diazenyl]aniline is unique due to the presence of the diazenyl group, which imparts distinct chemical and biological properties.
属性
CAS 编号 |
66710-89-2 |
|---|---|
分子式 |
C17H19Cl2N3 |
分子量 |
336.3 g/mol |
IUPAC 名称 |
N,N-bis(2-chloroethyl)-4-[(2-methylphenyl)diazenyl]aniline |
InChI |
InChI=1S/C17H19Cl2N3/c1-14-4-2-3-5-17(14)21-20-15-6-8-16(9-7-15)22(12-10-18)13-11-19/h2-9H,10-13H2,1H3 |
InChI 键 |
IWFRXBODWOXHMY-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=C1N=NC2=CC=C(C=C2)N(CCCl)CCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


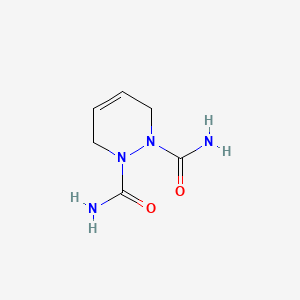
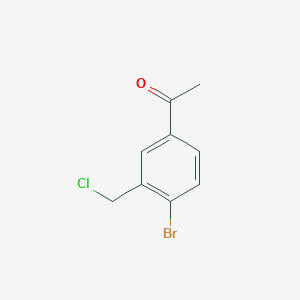
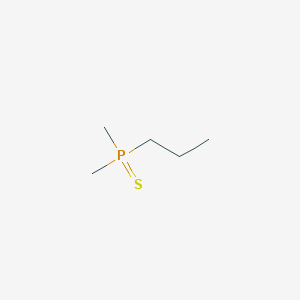
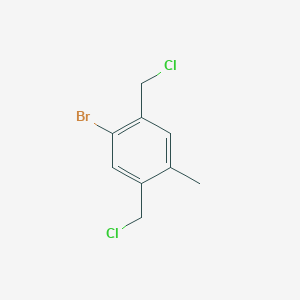
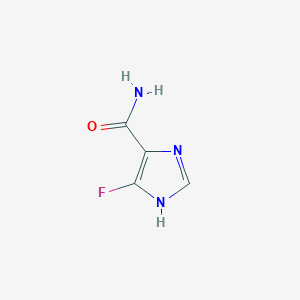
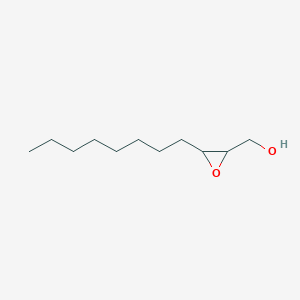
![5-Chloro-3-[(5-chloro-1,2,4-thiadiazol-3-yl)disulfanyl]-1,2,4-thiadiazole](/img/structure/B13988831.png)
![N-[(2-chloro-4-methylphenyl)carbamothioyl]benzamide](/img/structure/B13988835.png)
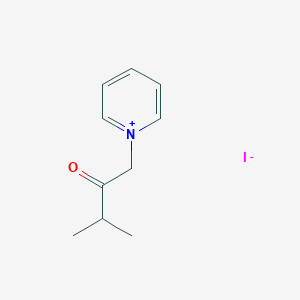

![5H-Pyrazolo[4,3-d]-1,2,3-triazin-4-amine,7-methyl-, 3-oxide](/img/structure/B13988860.png)
![Hexanoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-2-hydroxy-](/img/structure/B13988861.png)
![N-ethyl-N'-[4-(1-methyl-2,5-dioxopyrrolidin-3-yl)phenyl]-N-nitrosourea](/img/structure/B13988865.png)
